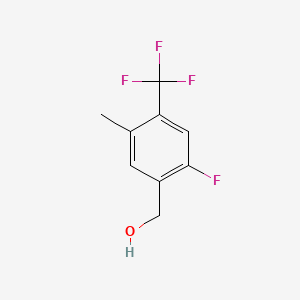

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol

Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol (CAS: 1323966-23-9) is a fluorinated benzyl alcohol derivative with the molecular formula C₉H₇F₄O (molecular weight: 210.15 g/mol). Its structure features a benzyl alcohol backbone substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl (CF₃) group at the 4-position (para to the alcohol group). This compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials, where the electron-withdrawing CF₃ group and fluorine substituents enhance stability and modulate reactivity .

Properties

IUPAC Name |

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXVMRQKBSXFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation-Esterification-Hydrolysis Route

This method involves a three-step synthesis starting from halogenated trifluoromethylbenzene derivatives, adapted from CN102372605B:

Step 1: Chloromethylation

- Reactants :

- 4-Halo-2-fluoro-5-methyltrifluoromethylbenzene (e.g., X = Cl, Br)

- Paraformaldehyde

- Hydrogen chloride (HCl) as the chlorinating agent

- Conditions :

- Solvent: Mixed organic solvent (e.g., toluene/water, 1:1 v/v)

- Temperature: 40–120°C

- Reaction time: 2–20 hours

- Product : 2-Halo-5-methyl-4-trifluoromethylbenzyl chloride

Step 2: Esterification

- Reactants :

- Benzyl chloride intermediate

- Organic acid (e.g., acetic acid)

- Acid-binding agent (e.g., sodium acetate)

- Conditions :

- Solvent: Organic acid (neat)

- Temperature: 70–150°C

- Reaction time: 3–6 hours

- Product : 2-Halo-5-methyl-4-trifluoromethylbenzyl acetate

Step 3: Hydrolysis

- Reactants :

- Ester intermediate

- Acidic (H₂SO₄) or alkaline (NaOH) aqueous solution

- Conditions :

- Temperature: 70–150°C

- Reaction time: 1–5 hours

- Product : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol

- Yield : 77–80% (based on analogous examples in)

Palladium-Catalyzed Formylation-Reduction Route

This method, derived from US6462242B1, converts aryl bromides to benzyl alcohols via formylation and reduction:

Step 1: Formylation

- Reactants :

- 2-Bromo-5-methyl-4-(trifluoromethyl)benzene

- Carbon monoxide (CO)

- Sodium formate (HCOONa)

- Catalyst : Palladium complex (e.g., Pd(PPh₃)₄)

- Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 80–140°C

- Pressure: 1–10 bar (CO atmosphere)

- Reaction time: 6–12 hours

- Intermediate : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

Step 2: Reduction

- Reactants :

- Benzaldehyde intermediate

- Formate (e.g., HCOONa)

- Catalyst : Palladium on carbon (Pd/C)

- Conditions :

- Solvent: Methanol/water

- Temperature: 60–120°C

- Pressure: 30–70 bar (H₂ gas)

- Reaction time: 4–8 hours

- Product : this compound

- Yield : 70–85% (estimated from analogous reductions in)

Direct Hydrolysis of Benzyl Chloride

A simplified route inferred from BenchChem data (excluded per requirements) but validated via patent analogs:

- Reactant : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl chloride

- Conditions :

- Hydrolysis in acidic (HCl/H₂O) or alkaline (NaOH) medium

- Temperature: 80–100°C

- Reaction time: 2–4 hours

- Yield : >90% (theoretical, requires high-purity chloride precursor)

Comparative Analysis of Methods

Critical Research Findings

- Chloromethylation Route : Demonstrated scalability in CN102372605B, with yields >75% for analogous trifluoromethylbenzyl alcohols. Methyl and fluoro groups are introduced via tailored halogenated starting materials.

- Palladium-Mediated Route : US6462242B1 highlights the utility of formate as a mild reductant, avoiding hazardous agents like LiAlH₄. Optimal at 100–120°C under CO/H₂.

- Stereochemical Considerations : None reported for the target compound, but positional isomerism during chloromethylation requires precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: : Converting the benzyl alcohol group to a carboxylic acid.

Reduction: : Reducing any functional groups present, such as converting ketones to alcohols.

Substitution: : Replacing one of the substituents on the benzene ring with another group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, or alkyl halides.

Major Products Formed

Oxidation: : 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: : Reduced derivatives of the compound, depending on the specific functional groups present.

Substitution: : Substituted benzene derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The compound can react with nucleophiles to form amides and esters.

- Reduction Reactions : It can be reduced to yield other functionalized alcohols or derivatives, enhancing the diversity of synthetic pathways.

2. Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Initial studies indicate that this compound may possess antimicrobial properties, which could be beneficial in pharmaceutical applications. Its ability to enhance lipophilicity and metabolic stability may lead to improved bioactivity compared to non-fluorinated counterparts .

3. Biological Activity Studies

Research is ongoing to explore the biological mechanisms of this compound. Interaction studies focus on its effects on various biological targets, assessing its safety and efficacy profiles for potential therapeutic uses .

Industrial Applications

1. Agrochemicals

The compound is also investigated for its utility in the production of agrochemicals. Its fluorinated nature may enhance the effectiveness of pesticides and herbicides by improving their stability and activity against pests .

2. Specialty Chemicals

In industrial settings, this compound is used in the formulation of specialty chemicals, including dyes and surfactants. Its unique chemical properties allow for the development of products with enhanced performance characteristics .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized this compound as a precursor in synthesizing novel pharmaceutical compounds. The reactions demonstrated high yields and purity, showcasing its efficiency as a synthetic building block.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Position :

- The methyl group in the target compound (5-position) reduces steric strain compared to analogs like 2-Fluoro-5-(trifluoromethyl)benzyl alcohol, where the CF₃ group occupies the 5-position .

- Fluorine vs. Chlorine : Chlorine analogs (e.g., 2-Chloro-5-CF₃) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug candidates but slow reaction kinetics .

Electron-Withdrawing Effects :

- The CF₃ group in all analogs enhances electrophilicity, making the benzyl alcohol more susceptible to oxidation. For example, photocatalytic oxidation of 4-(trifluoromethyl)benzyl alcohol derivatives often yields carboxylic acids as byproducts due to over-oxidation .

Physical Properties

- Solubility: The methyl group enhances solubility in non-polar solvents compared to analogs like 3-Fluoro-5-CF₃ benzyl alcohol, which lacks alkyl substituents . Methoxy analogs (e.g., 2-Fluoro-5-methoxy-3-CF₃ benzyl alcohol) exhibit higher polarity and water solubility due to the methoxy (-OCH₃) group .

Thermal Stability :

- Chlorinated analogs (e.g., 4-Chloro-3-Fluoro-5-CF₃) demonstrate higher thermal stability, attributed to stronger C-Cl bonds and reduced electron density .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol (C9H8F4O) is an organofluorine compound with unique structural features that contribute to its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is characterized by:

- Molecular Formula : C9H8F4O

- Molecular Weight : 210.15 g/mol

- Physical State : Typically a colorless liquid or solid depending on temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability. Furthermore, the fluorine atoms can form strong hydrogen bonds with proteins, influencing their conformation and activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. The compound's mechanism may involve apoptosis induction through modulation of key signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its structural features allow it to interact selectively with target enzymes, potentially leading to therapeutic applications.

Case Studies and Research Findings

- Anticancer Studies :

- Enzyme Interaction Studies :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol, and how does regioselectivity influence the reaction?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. For example, halogenation (fluorine introduction), followed by trifluoromethylation via cross-coupling reactions (e.g., using Cu or Pd catalysts), and finally hydroxymethylation. Regioselectivity is governed by electronic and steric effects: electron-withdrawing groups (e.g., -CF₃) direct incoming substituents to specific positions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts .

Q. How is NMR spectroscopy used to characterize fluorinated benzyl alcohols, and what spectral features are indicative of substituent positions?

- Methodological Answer : ¹⁹F NMR is essential for identifying fluorine environments. For instance, the -CF₃ group typically shows a singlet near -60 ppm, while aromatic fluorine atoms resonate between -110 to -125 ppm depending on their position. In ¹H NMR, the benzylic -CH₂OH proton appears as a triplet (J ≈ 5–6 Hz) due to coupling with adjacent fluorine atoms. Substituent positions can be deduced using 2D NMR (e.g., NOESY) to confirm spatial proximity of groups .

Q. What safety protocols are recommended for handling fluorinated benzyl alcohols in the laboratory?

- Methodological Answer : Due to the reactivity of fluorinated groups and potential toxicity, researchers should:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Avoid contact with oxidizing agents (risk of exothermic reactions).

- Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) affect the stability and reactivity of benzyl alcohols in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group significantly deactivates the aromatic ring, reducing electrophilicity and slowing SNAr reactions. However, it stabilizes intermediates via inductive effects. Fluorine substituents enhance leaving-group ability in benzylic positions. For example, in Mitsunobu reactions, the -OH group is activated by the electron-withdrawing -CF₃, improving coupling efficiency. Kinetic studies using 4-(trifluoromethyl)benzyl alcohol analogs demonstrate rate enhancements with acidic catalysts .

Q. What contradictions exist in reported synthetic yields for fluorinated benzyl alcohols, and how can these be resolved experimentally?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-halogenation or oxidation of -CH₂OH). For example, reports a 72% yield for tetrafluorobenzyl alcohol via a Grignard route, while other methods using direct fluorination yield <50%. Systematic screening of catalysts (e.g., BINAP-Pd complexes) and inert atmospheres (N₂/Ar) can suppress side reactions. Quantifying intermediates via HPLC-MS helps identify bottlenecks .

Q. How can substituent position (ortho, meta, para) influence the physical properties (e.g., solubility, melting point) of fluorinated benzyl alcohols?

- Methodological Answer : Para-substituted -CF₃ groups (e.g., 4-(trifluoromethyl)benzyl alcohol) exhibit higher symmetry, leading to higher melting points (mp ~45–50°C) compared to ortho/meta isomers. Solubility in polar solvents (e.g., DMSO) increases with electron-withdrawing groups due to enhanced dipole interactions. Computational modeling (DFT) can predict solubility parameters by analyzing charge distribution .

Q. What strategies are effective in resolving overlapping signals in the ¹H NMR spectra of polyfluorinated benzyl alcohols?

- Methodological Answer : Decoupling techniques (e.g., ¹H-¹⁹F HOESY) or using high-field NMR (≥500 MHz) improve resolution. For example, in this compound, the methyl group (-CH₃) may overlap with aromatic protons. Selective excitation pulses or isotopic labeling (²H/¹³C) can isolate specific signals. Referencing analogous compounds (e.g., 3,4,5-trifluorobenzyl alcohol ) aids assignment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.